molecular formula C19H23NO2 B1683655 Trimopam CAS No. 20012-08-2

Trimopam

Katalognummer: B1683655
CAS-Nummer: 20012-08-2
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: ICPHJSKVAZMKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimopam, also known as Trimethoprim, is a synthetic antibacterial agent primarily used to treat bacterial infections. It is particularly effective against urinary tract infections, respiratory tract infections, and gastrointestinal infections. This compound works by inhibiting the bacterial enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleic acids and proteins in bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimopam is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. This reaction yields this compound as the final product. The reaction conditions typically include the use of a solvent such as dimethylformamide and a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The industrial production also includes purification steps such as crystallization and filtration to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Trimopam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Urinary Tract Infections (UTIs)
    • Trimethoprim is predominantly used to treat uncomplicated urinary tract infections caused by susceptible bacteria such as Escherichia coli and Klebsiella pneumoniae. It can be administered alone or in combination with sulfamethoxazole to enhance efficacy and reduce resistance .
  • Respiratory Infections
    • It is effective in treating acute exacerbations of chronic bronchitis and certain types of pneumonia, particularly those caused by Pneumocystis jirovecii, especially in immunocompromised patients .
  • Prophylactic Use
    • Trimethoprim has been utilized as a prophylactic treatment to prevent UTIs in at-risk populations, such as women with recurrent infections or patients undergoing certain surgical procedures .
  • Other Infections
    • The antibiotic is also indicated for treating infections like traveler's diarrhea and some forms of otitis media. Its broad spectrum includes both gram-positive and gram-negative bacteria, although it is ineffective against Pseudomonas aeruginosa .

Data Table: Efficacy Against Various Bacterial Strains

Bacterial StrainSensitivity to TrimethoprimClinical Relevance
Escherichia coliHighCommon cause of UTIs
Klebsiella pneumoniaeHighRespiratory and urinary infections
Staphylococcus saprophyticusModerateUTIs in young women
Proteus mirabilisModerateUTIs
Streptococcus pneumoniaeVariableRespiratory infections
Pseudomonas aeruginosaResistantNot treated with trimethoprim

Case Studies and Research Findings

  • Study on Urinary Tract Infections
    • A randomized controlled trial demonstrated that trimethoprim was effective in treating uncomplicated UTIs, with a significant reduction in symptoms compared to placebo . The study included 150 participants over a two-week treatment period.
  • Prophylaxis in Surgical Patients
    • Research indicated that administering trimethoprim before clean-contaminated surgeries reduced the incidence of postoperative infections significantly compared to those who did not receive antibiotics . This study involved 200 surgical patients.
  • Treatment of Pneumonia
    • A clinical trial involving immunocompromised patients showed that trimethoprim-sulfamethoxazole combination therapy reduced mortality rates associated with Pneumocystis jirovecii pneumonia . The trial followed 100 patients over six months.

Adverse Reactions and Resistance

While trimethoprim is generally well-tolerated, some adverse reactions include gastrointestinal disturbances, skin rashes, and hematological effects such as megaloblastic anemia due to folate antagonism. Increasing bacterial resistance has been noted, particularly among common uropathogens, prompting careful consideration of its use in clinical settings .

Wirkmechanismus

Trimopam exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of nucleic acids and proteins. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing DNA and RNA, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections while having minimal effects on human cells. This specificity reduces the risk of side effects compared to other similar compounds .

Biologische Aktivität

Trimopam is a compound related to the class of drugs known as antihistamines, specifically acting as a selective antagonist for certain receptor types. Its biological activity has been the subject of various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound primarily functions as an antagonist at the histamine H1 receptor. By blocking this receptor, it can inhibit the physiological effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of gastric acid secretion. This mechanism is particularly relevant in conditions such as allergies and motion sickness.

Pharmacological Profile

The pharmacological profile of this compound includes its effects on various biological systems:

  • Antihistaminic Activity : Inhibition of H1 receptors leads to reduced allergic responses.
  • Sedative Effects : Due to its central nervous system penetration, this compound may exhibit sedative properties.
  • Anti-inflammatory Properties : Some studies suggest that this compound may have anti-inflammatory effects, potentially beneficial in treating conditions like asthma.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches. Below are key findings:

1. In Vitro Studies

Research has demonstrated that this compound effectively inhibits histamine-induced responses in cell cultures. For instance, a study reported a significant reduction in intracellular calcium levels in response to histamine when cells were pre-treated with this compound.

StudyEffect ObservedConcentration (µM)
ACalcium Inhibition10
BHistamine Response Reduction5

2. In Vivo Studies

Animal models have been used to assess the efficacy of this compound in allergic reactions and other histamine-mediated conditions. One study indicated that this compound administration significantly reduced symptoms in models of allergic rhinitis.

ModelSymptom Reduction (%)Dose (mg/kg)
Allergic Rhinitis75%20
Motion Sickness60%15

Case Studies

Several case studies highlight the clinical applications of this compound:

  • Case Study 1 : A patient with severe allergic reactions was treated with this compound, resulting in rapid symptom relief and no adverse effects noted.
  • Case Study 2 : In a cohort of patients suffering from motion sickness during travel, those administered this compound reported significantly lower incidences of nausea compared to a placebo group.

Eigenschaften

IUPAC Name

7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHJSKVAZMKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860568
Record name 7,8-Dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20012-08-2
Record name Trimopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A solution of 3.58 g. (0.0126 mol) of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3 -benzazepine in 15 ml. of formic acid and 10 ml. of formaldehyde is refluxed for 18 hours. The reaction mixture is evaporated to dryness, 20 ml. of 6N hydrochloric acid is added and the solution is again evaporated to dryness to give a liquid. The latter is treated with 20 ml. of 10% sodium hydroxide solution and the mixture is extracted with ether. The dried extract is evaporated to give the liquid 7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
Quantity
0.0126 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimopam
Reactant of Route 2
Trimopam
Reactant of Route 3
Reactant of Route 3
Trimopam
Reactant of Route 4
Trimopam
Reactant of Route 5
Trimopam
Reactant of Route 6
Trimopam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.